molecular formula C18H21NO4S2 B3938152 N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B3938152
M. Wt: 379.5 g/mol
InChI Key: XBBMKQPLLMALHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly referred to as MBTS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBTS is a synthetic compound that has been synthesized using various methods, including the use of sulfonamide and benzodioxine derivatives.

Mechanism of Action

The mechanism of action of MBTS is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and viral replication. The compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. MBTS has also been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), which is a protein kinase involved in cell proliferation and survival.
Biochemical and Physiological Effects
MBTS has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. The compound has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer progression.

Advantages and Limitations for Lab Experiments

MBTS has several advantages for lab experiments, including its stability, solubility, and specificity for certain targets. However, the compound has some limitations, including its toxicity and potential off-target effects. Further studies are needed to determine the optimal concentration and exposure time for MBTS in different experimental settings.

Future Directions

For MBTS research include the development of novel formulations and delivery methods, the identification of new molecular targets, and the investigation of its potential synergistic effects with other drugs. The compound also has potential applications in other fields, such as agriculture and environmental science.

Scientific Research Applications

MBTS has been extensively studied for its potential therapeutic applications, including its use as an antitumor agent, anti-inflammatory agent, and antiviral agent. In cancer research, MBTS has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
In inflammation research, MBTS has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. The compound has also been shown to reduce the expression of cyclooxygenase-2, which is an enzyme involved in the production of prostaglandins that contribute to inflammation.
In antiviral research, MBTS has been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus type 1. The compound has also been shown to inhibit the entry of the virus into host cells by blocking viral envelope glycoprotein-mediated membrane fusion.

properties

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-14-2-4-15(5-3-14)13-24-11-8-19-25(20,21)16-6-7-17-18(12-16)23-10-9-22-17/h2-7,12,19H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBMKQPLLMALHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
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N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
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N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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